1-Thyminylacetic acid
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Overview
Description
1-Thyminylacetic acid is a nucleobase-functionalized amino acid derivative. It is structurally characterized by the presence of a thymine moiety attached to an acetic acid backbone.
Preparation Methods
1-Thyminylacetic acid can be synthesized through various methods. One notable synthetic route involves the Dakin–West reaction, which starts with the nucleoamino acid 1-thyminyl acetic acid. This reaction involves the use of reagents such as hydrogen chloride, sodium hydroxide, ammonium sulfate, and hexamethyldisilazane in solvents like methanol and acetonitrile . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then characterized using techniques like NMR, ESI MS, and X-ray crystallography .
Chemical Reactions Analysis
1-Thyminylacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Dakin–West Reaction: This specific reaction involves the synthesis of 1,3-bis(1-thyminyl)-2-propanone, a heteroaromatic compound with nucleopeptide-binding properties
Common reagents used in these reactions include hydrogen chloride, sodium hydroxide, ammonium sulfate, and hexamethyldisilazane. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Thyminylacetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-thyminylacetic acid involves its interaction with nucleic acids and proteins. The thymine moiety allows it to form stable complexes with nucleic acids, which can influence various biological processes. The compound’s ability to bind to specific molecular targets and pathways is crucial for its potential therapeutic applications .
Comparison with Similar Compounds
1-Thyminylacetic acid can be compared with other similar compounds, such as:
Thymine-1-acetic acid: Another nucleobase-functionalized amino acid derivative with similar properties.
1,3-bis(1-thyminyl)-2-propanone: A heteroaromatic compound synthesized from this compound with nucleopeptide-binding properties.
Thyminyl l-tryptophanamide: A novel nucleoamino acid derivative used in drug delivery nanosystems.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of this compound in various research and industrial contexts .
Properties
Molecular Formula |
C7H10N2O4 |
---|---|
Molecular Weight |
186.17 g/mol |
IUPAC Name |
2-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O4/c1-4-2-9(3-5(10)11)7(13)8-6(4)12/h4H,2-3H2,1H3,(H,10,11)(H,8,12,13) |
InChI Key |
FKIJCYQMNZNYOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(=O)NC1=O)CC(=O)O |
Origin of Product |
United States |
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